molecular formula C10H12FN5O3 B8563659 Lagociclovir

Lagociclovir

Cat. No.: B8563659
M. Wt: 269.23 g/mol
InChI Key: RTJUXLYUUDBAJN-UHFFFAOYSA-N
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Description

Lagociclovir is a synthetic nucleoside analog. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. The modification of the sugar moiety with a fluorine atom and the removal of hydroxyl groups make this compound unique and potentially useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lagociclovir typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Glycosylation: The attachment of the modified sugar moiety to the purine base.

    Fluorination: Introduction of the fluorine atom at the desired position on the sugar ring.

    Deprotection: Removal of protecting groups used during the synthesis to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Lagociclovir can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Lagociclovir has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Lagociclovir involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom and the lack of hydroxyl groups can disrupt hydrogen bonding and base pairing, leading to errors in DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxy-2’-fluoro-D-guanosine
  • 2’-fluoro-2’,3’-dideoxyguanosine
  • 9-(2-Fluoro-2-deoxy-β-D-ribofuranosyl)-guanine

Uniqueness

The unique structural features of Lagociclovir, such as the specific placement of the fluorine atom and the removal of hydroxyl groups, distinguish it from other similar compounds. These modifications can enhance its stability, bioavailability, and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-9-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJUXLYUUDBAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869098
Record name 2-Amino-9-(2,3-dideoxy-3-fluoropentofuranosyl)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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